Driving Safety and Cognitive Integrity: Tolperisone vs Cyclobenzaprine Head-to-Head Crossover Study
In a three-way, randomized, blinded, three-period crossover study (n=35 healthy volunteers), tolperisone 150 mg TID demonstrated no significant difference from placebo on the primary endpoint of standard deviation of lateral position (SDLP) on all three study days (all P > 0.7), while cyclobenzaprine 10 mg TID produced significant impairment vs placebo (Day 1 P < 0.001, Day 2 P < 0.001, Day 3 P = 0.0081) [1]. For lane exceedance counts on Day 1, tolperisone (2.4 ± 1.35) was comparable to placebo (2.4 ± 1.29) while cyclobenzaprine (3.6 ± 1.43) was significantly worse (P < 0.0001 vs placebo) [1]. Notably, 58.6% of subjects on cyclobenzaprine exceeded the crash-risk SDLP threshold (≥4.4 cm increase) on Day 1 vs no significant increase with tolperisone [1]. In the Phase 2 STAR study (n=415), somnolence occurred in 1.2% of tolperisone-treated subjects vs 2.6% with placebo, confirming the non-sedating profile at therapeutic doses up to 600 mg/day [2].
| Evidence Dimension | Driving impairment (SDLP) and somnolence rate |
|---|---|
| Target Compound Data | SDLP: no significant difference vs placebo (all P > 0.7); Lane exceedance Day 1: 2.4 ± 1.35; Somnolence: 1.2% (STAR study) |
| Comparator Or Baseline | Cyclobenzaprine 10 mg TID: SDLP significantly impaired vs placebo (P < 0.001); Lane exceedance Day 1: 3.6 ± 1.43 (P < 0.0001 vs placebo); 58.6% subjects exceeded crash-risk threshold. Placebo: somnolence 2.6% |
| Quantified Difference | Tolperisone indistinguishable from placebo on all driving endpoints; cyclobenzaprine significantly impaired. Somnolence: tolperisone 1.2% vs placebo 2.6% (no excess sedation). |
| Conditions | Randomized, blinded, 3-period crossover study in healthy volunteers; CRCDS Mini-Sim validated driving simulator; 100 km monotonous highway scenario. STAR: double-blind, randomized, placebo-controlled Phase 2, 38 US sites. |
Why This Matters
For procurement decisions in clinical or research settings where patient/participant daily function (driving, occupational safety) must be preserved, tolperisone's placebo-level cognitive safety profile is quantitatively differentiated from cyclobenzaprine, the most prescribed SMR in the US.
- [1] Caron J, Kaye R, Wessel T, Halseth A, Kay G. An assessment of the centrally acting muscle relaxant tolperisone on driving ability and cognitive effects compared to placebo and cyclobenzaprine. J Clin Pharm Ther. 2020;45(6):1301–1310. doi:10.1111/jcpt.13165 View Source
- [2] Nalamachu S, Pergolizzi J, Kaye R. Tolperisone for the treatment of acute muscle spasm of the back: results from the dose-ranging Phase 2 STAR study (NCT03802565). J Pain Res. 2020;13:3059–3069. doi:10.2147/JPR.S278857 View Source
